3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-[(Cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a cyclohexylcarbonyl group, and various other substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common approach is the reaction of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with ninhydrin in the presence of catalytic amounts of sulfuric acid . This reaction leads to the formation of 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones . Another method involves the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, resulting in angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-[(Cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with hypochlorite leads to different products depending on the nature of the solvents used .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ninhydrin, sulfuric acid, ortho-formylbenzoic acid, and hypochlorite . Reaction conditions typically involve heating in solvents such as acetic acid or toluene, often in the presence of catalytic amounts of acids .
Major Products Formed: The major products formed from the reactions of this compound include 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones and angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .
Scientific Research Applications
3-[(Cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications. It is of particular interest due to its potential biological activities. Compounds with thieno[2,3-b]pyridine fragments have been shown to exhibit antibacterial effects, kinase inhibition, and potential anti-cancer properties . Additionally, these compounds are being explored for their potential use in treating type 2 diabetes mellitus by inhibiting gluconeogenesis . In agrochemistry, some derivatives have shown antidote activity against herbicides and growth-regulating effects .
Mechanism of Action
The mechanism of action of 3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is not fully understood. it is believed to involve interactions with various enzymes and proteins through hydrogen bonding and other molecular interactions . These interactions can inhibit the activity of target enzymes, leading to the observed biological effects.
Comparison with Similar Compounds
Properties
CAS No. |
924841-97-4 |
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Molecular Formula |
C24H27N3O2S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
3-(cyclohexanecarbonylamino)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H27N3O2S/c1-15-14-16(2)25-23-19(15)20(26-22(28)17-10-6-4-7-11-17)21(30-23)24(29)27(3)18-12-8-5-9-13-18/h5,8-9,12-14,17H,4,6-7,10-11H2,1-3H3,(H,26,28) |
InChI Key |
FFWLNFQQCCOELA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4CCCCC4)C |
Origin of Product |
United States |
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